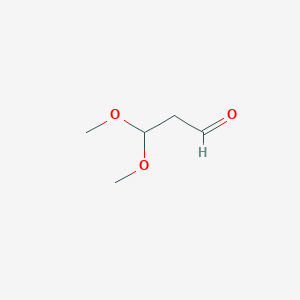
3,3-Dimethoxypropionaldehyde
描述
间甲苯甲醛,也称为 3-甲基苯甲醛,是一种有机化合物,分子式为 C8H8O。它是一种无色至淡黄色液体,具有特征性的芳香气味。该化合物是苯甲醛家族的成员,其中甲基取代了苯环的间位。 间甲苯甲醛用于多种应用,包括药物、农药和香料的合成 .
准备方法
合成路线和反应条件
间甲苯甲醛可以通过多种方法合成。一种常见的方法是使用高锰酸钾或重铬酸等氧化剂氧化间二甲苯。 反应通常在酸性条件下进行,需要仔细控制温度和反应时间才能获得高产率 .
工业生产方法
在工业环境中,间甲苯甲醛通常通过间二甲苯的催化氧化生产。该过程涉及在空气或氧气存在下使用钴或锰等金属催化剂。 反应在升高的温度和压力下进行,以优化间二甲苯转化为间甲苯甲醛 .
化学反应分析
反应类型
间甲苯甲醛会发生多种化学反应,包括:
氧化: 间甲苯甲醛可以使用高锰酸钾或硝酸等氧化剂氧化为间甲苯甲酸。
还原: 使用硼氢化钠或氢化铝锂等还原剂还原间甲苯甲醛可得到间甲苯醇。
常用试剂和条件
氧化: 高锰酸钾,硝酸,酸性条件。
还原: 硼氢化钠,氢化铝锂,溶剂(如乙醇或乙醚)。
主要形成的产物
氧化: 间甲苯甲酸。
还原: 间甲苯醇。
取代: 各种取代的间甲苯甲醛衍生物
科学研究应用
间甲苯甲醛有几种科学研究应用:
化学: 用作合成各种有机化合物的中间体,包括药物和农药。
生物学: 研究其潜在的生物活性,包括抗菌和抗真菌特性。
医学: 研究其在药物开发和作为活性药物成分的合成砌块中的潜在用途。
作用机制
间甲苯甲醛的作用机制涉及其与各种分子靶标和途径的相互作用。作为一种醛,它可以与伯胺形成席夫碱,这会导致亚胺的形成。这种反应性在许多生物和化学过程中至关重要。 此外,间甲苯甲醛可以发生氧化和还原反应,影响其生物活性和化学行为 .
相似化合物的比较
类似的化合物
邻甲苯甲醛:
对甲苯甲醛:
苯甲醛: 没有甲基取代的母体化合物。
间甲苯甲醛的独特性
间甲苯甲醛的独特性在于甲基位于间位,这会影响其反应性和物理性质。 与邻甲苯甲醛和对甲苯甲醛相比,间甲苯甲醛在亲电芳香取代反应中表现出不同的化学行为,并在各个领域具有不同的应用 .
属性
IUPAC Name |
3,3-dimethoxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-5(8-2)3-4-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVQJIFNPZJOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172543 | |
| Record name | 3,3-Dimethoxypropionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19060-10-7 | |
| Record name | 3,3-Dimethoxypropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19060-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethoxypropionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019060107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethoxypropionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethoxypropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Can 3,3-Dimethoxypropanal be used to synthesize more complex molecules?
A: Yes. 3,3-Dimethoxypropanal can act as a valuable building block in organic synthesis. For instance, it reacts with (acetylmethylene)triphenylphosphorane to yield (E)-6,6-dimethoxy-3-hexen-2-one. [] This compound can then undergo Diels-Alder reactions with various dienes like cyclopentadiene, anthracene, and 1,3-diphenylisobenzofuran, leading to the formation of more complex cyclic structures. [] These reactions highlight the versatility of 3,3-Dimethoxypropanal as a synthetic intermediate.
Q2: Does 3,3-Dimethoxypropanal participate in any reactions relevant to biological systems?
A: While the provided research papers focus on synthetic applications, 3,3-Dimethoxypropanal is structurally related to malondialdehyde. [] Malondialdehyde is a product of lipid peroxidation and has been linked to oxidative stress and various diseases. [] Although the papers don't directly investigate this aspect, the structural similarity suggests that 3,3-Dimethoxypropanal could potentially interact with biological systems in ways that warrant further investigation.
Q3: How does the presence of methoxy groups in 3,3-Dimethoxypropanal influence its reactivity?
A: The methoxy groups in 3,3-Dimethoxypropanal play a crucial role in its reactivity. For example, they can act as protecting groups for the aldehyde functionality, allowing for selective chemical transformations at other positions within the molecule. [] Additionally, the electron-donating nature of the methoxy groups can influence the reactivity of the adjacent carbon atoms, making them more susceptible to certain reactions. [] Understanding these electronic and steric effects is key to harnessing the synthetic potential of 3,3-Dimethoxypropanal.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


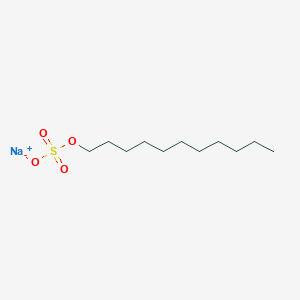

![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)
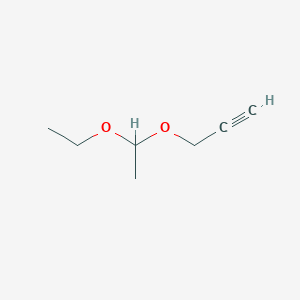
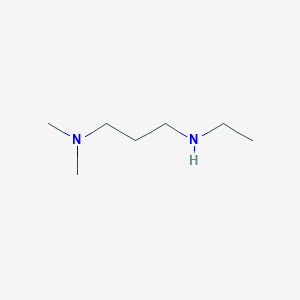

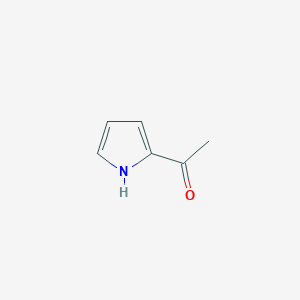
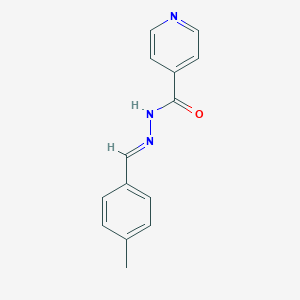
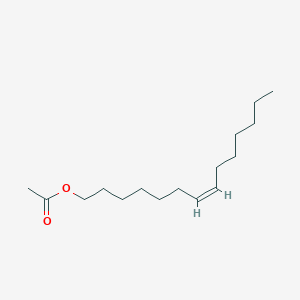
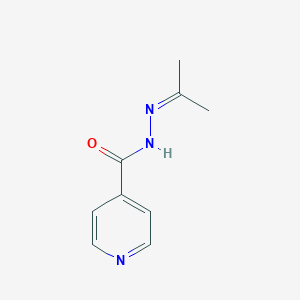
![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
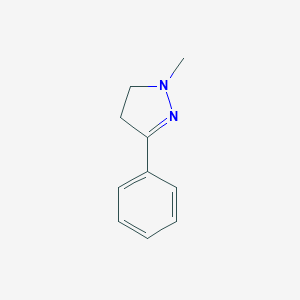
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
